Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17FN2O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Potential
A study by Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds related to the specified chemical showed significant antitubercular activity, more potent than isoniazid, a standard antitubercular drug (Trivedi et al., 2010).
Antimicrobial and Anticancer Evaluation
Sharma et al. (2012) synthesized a series of tetrahydropyrimidine derivatives and evaluated their antimicrobial and anticancer potential. They found that one specific compound was almost as potent as norfloxacin against Escherichia coli and more potent than 5-fluorouracil against a colon cancer cell line (Sharma et al., 2012).
Solvatomorphism and Crystal Structures
Cleetus et al. (2020) investigated the solvatomorphism of a related compound. They prepared it using a classic Biginelli reaction and studied its anhydrous form and two solvatomorphs, revealing unique hydrogen-bonding interactions contributing to crystal packing (Cleetus et al., 2020).
Thermodynamic Properties
Klachko et al. (2020) studied the combustion energies of various esters, including tetrahydropyrimidine derivatives, to understand their enthalpies of combustion, fusion, vaporization, and sublimation. These studies are crucial for understanding the thermodynamic behavior of these compounds (Klachko et al., 2020).
Chemical Reactions and Synthesis
Several studies have focused on the synthesis and reactions of various derivatives of tetrahydropyrimidine. For instance, research by Bullock et al. (1972) and Fesenko et al. (2010) explored the rearrangement and reaction pathways of these compounds under different conditions, providing insights into their chemical properties and potential applications (Bullock et al., 1972), (Fesenko et al., 2010).
Synthesis of Analogues and Derivatives
Research by Sukach et al. (2015) and Kappe et al. (1989) focused on synthesizing novel analogues and derivatives of tetrahydropyrimidine, contributing to the development of new compounds with potentially useful properties (Sukach et al., 2015), (Kappe et al., 1989).
Drug Efficacy and Molecular Interactions
Thangarasu et al. (2019) conducted a study on the synthesis and validation of novel pyrazoles, derived from methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate, for their potential as drugs. The study included in silico, in vitro, and cytotoxicity evaluations, emphasizing the significance of these compounds in drug discovery (Thangarasu et al., 2019).
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-8(2)12-11(14(19)21-3)13(18-15(20)17-12)9-4-6-10(16)7-5-9/h4-8,13H,1-3H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSXOJDWKMZCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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